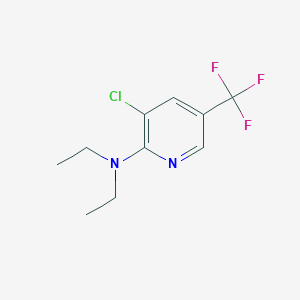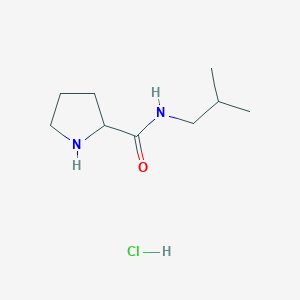![molecular formula C7H4ClFN2 B1424206 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine CAS No. 1190317-94-2](/img/structure/B1424206.png)
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
Vue d'ensemble
Description
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It is used in the synthesis of various derivatives that have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolopyridine core with chlorine and fluorine substituents . Detailed topological parameters and electronic structure analysis would require high-resolution X-ray diffraction data .Applications De Recherche Scientifique
Chimie médicinale: Conception et synthèse de médicaments
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine: est un intermédiaire précieux en chimie médicinale. Sa structure est propice à la liaison avec diverses cibles biologiques en raison de la présence de groupes à la fois électroattracteurs et électrodonneurs, ce qui peut améliorer l'interaction avec les enzymes et les récepteurs. Ce composé peut servir d'échafaudage pour développer de nouveaux médicaments, en particulier dans le domaine des inhibiteurs de kinases, qui sont essentiels dans la thérapie du cancer .
Science des matériaux: Blocs de construction fluorés
En science des matériaux, l'atome de fluor de ce composé peut introduire des propriétés souhaitables dans les matériaux, telles qu'une stabilité accrue et une résistance à la dégradation. Il est utilisé comme un bloc de construction pour créer des polymères et des matériaux avancés qui nécessitent des structures fluorées spécifiques pour améliorer leurs performances dans des environnements difficiles .
Recherche biologique: Régulation du glucose
Des recherches ont indiqué que les dérivés de la pyrrolopyridine, comme la This compound, peuvent jouer un rôle dans la régulation de la glycémie. Cela pourrait avoir des implications pour le traitement du diabète et d'autres troubles métaboliques où la régulation du glucose est une préoccupation importante .
Recherche pharmaceutique: Agents anticancéreux
La structure unique du composé permet le développement d'agents anticancéreux potentiels. En modifiant le noyau de la pyrrolopyridine, les chercheurs peuvent synthétiser des composés qui peuvent inhiber la croissance et la propagation des cellules cancéreuses, offrant une voie pour de nouveaux traitements oncologiques .
Synthèse chimique: Réactif en synthèse organique
En tant que réactif en synthèse organique, la This compound est utilisée pour introduire des motifs pyrrolopyridine dans des molécules plus grandes. Sa réactivité permet la formation de structures complexes qui sont importantes dans la synthèse de divers composés organiques .
Applications environnementales: Études analytiques
Bien que les applications environnementales directes de la This compound ne soient pas largement documentées, ses dérivés pourraient être utilisés en chimie analytique pour détecter et quantifier les polluants. La structure du composé pourrait être adaptée pour réagir avec des contaminants environnementaux spécifiques, aidant à leur identification et à leur mesure .
Mécanisme D'action
Target of Action
The primary targets of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in cellular processes such as proliferation, differentiation, and migration .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFRs . This interaction results in the suppression of the FGFRs’ signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. FGFRs are involved in the regulation of multiple cellular processes, including the MAPK, PI3K/AKT, and PLCγ pathways. The inhibition of FGFRs can therefore lead to the suppression of these pathways, affecting cell proliferation, survival, and migration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . By inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as Janus kinase (JAK), where it acts as an inhibitor . This interaction is crucial as JAK enzymes are involved in the signaling pathways that regulate immune responses and cell growth. The compound’s ability to inhibit JAK enzymes suggests its potential use in treating diseases related to immune system dysregulation and cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s structure allows it to form hydrogen bonds and other interactions with target enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and disruption of cellular signaling pathways, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall activity and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes and biomolecules, contributing to its overall efficacy.
Propriétés
IUPAC Name |
5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFUJGIWFYKQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)



![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
